molecular formula C9H4BrF2N B3191786 4-Bromo-6,8-difluoroquinoline CAS No. 577692-34-3

4-Bromo-6,8-difluoroquinoline

Cat. No.: B3191786
CAS No.: 577692-34-3
M. Wt: 244.03 g/mol
InChI Key: VDMKLKJLEPUQJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-6,8-difluoroquinoline is a halogenated quinoline derivative characterized by a bromine atom at position 4 and fluorine atoms at positions 6 and 6. This compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing quinolone-based antibiotics and other bioactive molecules. Its structure enables versatile functionalization, making it valuable for developing compounds with enhanced pharmacological properties.

Properties

CAS No.

577692-34-3

Molecular Formula

C9H4BrF2N

Molecular Weight

244.03 g/mol

IUPAC Name

4-bromo-6,8-difluoroquinoline

InChI

InChI=1S/C9H4BrF2N/c10-7-1-2-13-9-6(7)3-5(11)4-8(9)12/h1-4H

InChI Key

VDMKLKJLEPUQJH-UHFFFAOYSA-N

SMILES

C1=CN=C2C(=CC(=CC2=C1Br)F)F

Canonical SMILES

C1=CN=C2C(=CC(=CC2=C1Br)F)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural features, molecular properties, and applications of 4-Bromo-6,8-difluoroquinoline and its analogs:

Compound Name Substituents Molecular Weight Key Applications/Biological Activity
This compound Br (C4), F (C6, C8) 260.02 g/mol Pharmaceutical intermediate
5-Amino-6,8-difluoroquinoline (R)-26a NH₂ (C5), F (C6, C8) 194.15 g/mol Potent antibacterial agent
This compound-3-carboxylic acid ethyl ester Br (C4), F (C6, C8), COOEt (C3) 316.10 g/mol Intermediate for drug synthesis
4-Bromo-6,8-difluoro-2-methylquinoline Br (C4), F (C6, C8), CH₃ (C2) 274.08 g/mol Specialty chemical (commercial use)
Key Observations:

Substituent Effects on Bioactivity: The amino group at position 5 in (R)-26a enhances antibacterial potency compared to bromine or methyl substituents. This derivative outperforms sparfloxacin (a fluoroquinolone antibiotic) and other azetidinyl/pyrrolidinyl derivatives in activity . Bromine at position 4 (as in the target compound) likely contributes to steric and electronic effects that influence reactivity in downstream synthetic modifications.

Role of Functional Groups: The ethyl ester group in this compound-3-carboxylic acid ethyl ester increases molecular weight and alters solubility, making it a precursor for prodrug formulations . Methyl substitution at position 2 (as in 4-Bromo-6,8-difluoro-2-methylquinoline) may reduce steric hindrance compared to bulkier groups, facilitating specific synthetic pathways .

Commercial and Research Relevance

  • Antibacterial Agents: Derivatives like (R)-26a demonstrate the importance of fluorine and amino groups in enhancing quinolone activity against bacterial DNA gyrase. The target compound’s bromine substitution offers a synthetic handle for further derivatization to explore such bioactivity .
  • Pharmaceutical Intermediates: Suppliers such as Hangzhou Zhongqi Chem and LEAP CHEM highlight the commercial demand for this compound-3-carboxylic acid ethyl ester, priced at €121–225 per 50–250 mg (purity ≥95%) . This reflects its utility in large-scale drug synthesis.

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